H-D-Thr(tbu)-OH

Catalog No.
S1768859
CAS No.
201274-81-9
M.F
C8H17NO3
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-D-Thr(tbu)-OH

CAS Number

201274-81-9

Product Name

H-D-Thr(tbu)-OH

IUPAC Name

(2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m0/s1

InChI Key

NMJINEMBBQVPGY-NTSWFWBYSA-N

SMILES

Array

Synonyms

H-D-THR(TBU)-OH;201274-81-9;O-tert-Butyl-D-threonine;(2R,3S)-2-amino-3-(tert-butoxy)butanoicacid;D-Threonine,O-(1,1-dimethylethyl)-;O-tert.Butyl-D-threonine;O-T-BUTYL-D-THREONINE;SCHEMBL1770797;CTK5J1304;MolPort-020-004-540;ZINC8575909;AM82266;AJ-57635;AK-88973;KB-59333;SC-09893;RT-013198;ST24047352;X4320;M-2710

Canonical SMILES

CC(C(C(=O)O)N)OC(C)(C)C

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)OC(C)(C)C

H-D-Thr(tbu)-OH, CAS 201274-81-9, is a protected form of the non-proteinogenic amino acid D-Threonine. It is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The key feature is the tert-butyl (tBu) ether protecting group on the side-chain hydroxyl function, which prevents unwanted side reactions during peptide chain elongation. This protection is stable under the basic conditions used for Nα-Fmoc group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final step, ensuring its compatibility with standard Fmoc/tBu synthesis strategies.

Substituting H-D-Thr(tbu)-OH is a critical process decision, not a simple cost-saving measure. Using the unprotected analog, H-D-Thr-OH, risks side-chain acylation or dehydration during coupling, leading to difficult-to-remove impurities and reduced peptide yield. Choosing the incorrect stereoisomer, H-L-Thr(tbu)-OH, will fundamentally alter the resulting peptide's three-dimensional structure and biological function, as D-amino acids induce distinct conformational propensities compared to their L-counterparts. Finally, substituting for a different side-chain protecting group, such as Benzyl (Bzl), invalidates the entire Fmoc/tBu synthesis strategy; the Benzyl group requires orthogonal deprotection via hydrogenolysis, whereas the t-Butyl group is specifically selected for its acid lability, a cornerstone of the most common SPPS workflows.

Process Compatibility: Designed for Standard Fmoc/tBu Deprotection Workflows

The tert-butyl (tBu) side-chain protection of H-D-Thr(tbu)-OH is integral to the Fmoc/tBu synthesis strategy. It is stable to the basic conditions (e.g., 20% piperidine in DMF) used for repeated Nα-Fmoc deprotection but is efficiently removed under standard final cleavage conditions using concentrated Trifluoroacetic Acid (TFA). In contrast, a Benzyl (Bzl) protected threonine, common in Boc-based synthesis, is stable to TFA but requires catalytic hydrogenolysis (e.g., H₂/Pd) for removal. This makes H-D-Thr(tbu)-OH the correct choice for labs standardized on Fmoc chemistry, as it avoids the need for incompatible equipment and harsh, non-orthogonal deprotection steps that could compromise the final peptide.

Evidence DimensionSide-Chain Deprotection Condition
Target Compound DataCleaved by strong acid (e.g., 95% TFA)
Comparator Or BaselineH-D-Thr(Bzl)-OH: Cleaved by catalytic hydrogenolysis (H₂/Pd) or very strong acids like HF
Quantified DifferenceQualitatively different chemical requirements (Acidolysis vs. Hydrogenolysis)
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) final cleavage

This ensures compatibility with the most widely used peptide synthesis workflows (Fmoc/tBu), preventing process redesign and investment in specialized equipment.

Yield & Purity Advantage: Prevents Side-Chain Dehydration During Synthesis

Using an unprotected threonine residue during SPPS can lead to side reactions, most notably dehydration of the side chain to form a dehydrobutyrine (Dhb) derivative, especially with potent activating agents or elevated temperatures. This results in a mass loss of 18 Da and creates a significant, hydrophobic impurity that is often difficult to separate via HPLC. The tBu protecting group on H-D-Thr(tbu)-OH effectively blocks the hydroxyl group, preventing this elimination pathway. Procuring the tBu-protected version is a direct strategy to minimize this key side reaction, leading to higher crude purity, simplified purification, and ultimately a better overall yield of the target peptide.

Evidence DimensionSusceptibility to Dehydration Side Reaction
Target Compound DataBlocked by tBu group, preventing dehydration
Comparator Or BaselineUnprotected H-D-Thr-OH: Prone to dehydration (mass loss of 18 Da) under coupling conditions
Quantified DifferenceQualitative prevention of a major impurity pathway
ConditionsFmoc-SPPS, particularly with strong coupling reagents or elevated temperature

This directly improves final product purity and yield, reducing time and cost associated with chromatographic purification.

Structural Control: D-Configuration Inverts Backbone Conformational Propensity for Peptidomimetic Design

The choice between D- and L-stereoisomers is fundamental to peptide structure and function. Molecular dynamics simulations on host-guest pentapeptides show that the intrinsic backbone conformational propensities of D-amino acids are the inverse of their L-enantiomers. For example, where L-Thr might favor a right-handed helical region (αR) of the Ramachandran plot, D-Thr favors the corresponding left-handed region (DαL). Incorporating a D-amino acid like H-D-Thr(tbu)-OH is a deliberate design choice to induce specific turns or secondary structures that are inaccessible with proteinogenic L-amino acids. This is a critical tool for creating peptides with enhanced proteolytic stability or for mimicking specific structural motifs for receptor binding.

Evidence DimensionPreferred Backbone Dihedral Angles (φ/ψ)
Target Compound DataFavors left-handed regions of Ramachandran space (e.g., DαL, DαR)
Comparator Or BaselineH-L-Thr(tbu)-OH: Favors right-handed regions of Ramachandran space (e.g., αL, αR)
Quantified DifferenceInversion of conformational preference on the Ramachandran plot
ConditionsHost-guest (GGXGG) pentapeptide molecular dynamics simulation

Enables the rational design of peptides with specific, non-natural conformations required for therapeutic applications and enhanced stability.

Fmoc-SPPS of Peptides with Enhanced Proteolytic Stability

Where resistance to enzymatic degradation is required, H-D-Thr(tbu)-OH is the correct choice. The incorporation of a D-amino acid disrupts the native L-conformation recognized by proteases, significantly increasing the peptide's in-vivo half-life. Its tBu protection ensures high-purity synthesis within a standard Fmoc/tBu workflow.

Design of Peptidomimetics and Turn-Inducing Scaffolds

For projects requiring precise control over peptide secondary structure, such as inducing a specific beta-turn or a non-natural helical twist. The D-configuration provides access to conformational space that is unavailable to its L-counterpart, making H-D-Thr(tbu)-OH a critical component for rationally designed peptide scaffolds in drug discovery.

High-Purity Synthesis of Threonine-Containing Sequences

When synthesizing peptides where a threonine residue is at a synthetically challenging position, the use of H-D-Thr(tbu)-OH is a key process decision. The tBu protecting group prevents dehydration side reactions that can occur with unprotected threonine, simplifying purification and improving the overall yield and purity of the final product.

XLogP3

-2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

175.12084340 Da

Monoisotopic Mass

175.12084340 Da

Heavy Atom Count

12

Dates

Last modified: 08-15-2023

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